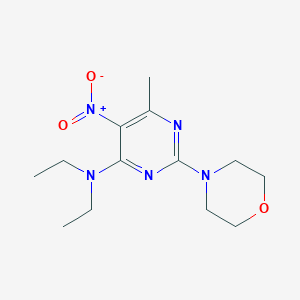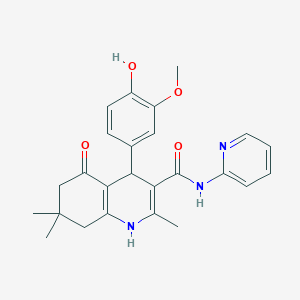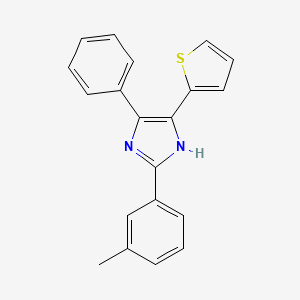![molecular formula C26H20BrN5O3 B11644771 N'-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B11644771.png)
N'-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a unique combination of indole, pyrazole, and hydrazide moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Bromination: The indole derivative is then brominated using N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting the brominated indole derivative with hydrazine and a suitable diketone under reflux conditions.
Coupling with the Benzyl Ether: The final step involves coupling the pyrazole-indole intermediate with 4-methylbenzyl ether under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrazole moieties.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: The bromine atom in the indole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions at the bromine site.
Major Products
Oxidation: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction typically yields alcohols or amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
科学的研究の応用
N’-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.
Biological Research: It is used as a probe to study enzyme mechanisms and protein interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of N’-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition of enzymatic activity or alteration of signaling pathways, resulting in the desired biological effect.
類似化合物との比較
Similar Compounds
N’-[(3Z)-5-Bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide: This compound has a similar structure but with a methyl group instead of the 4-methylbenzyl ether.
N’-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-5-{4-[(2-chlorophenyl)methoxy]phenyl}-1H-pyrazole-3-carbohydrazide: This compound features a chlorophenyl group instead of the 4-methylbenzyl ether.
Uniqueness
The uniqueness of N’-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 4-methylbenzyl ether group, in particular, may enhance its interaction with certain molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C26H20BrN5O3 |
|---|---|
分子量 |
530.4 g/mol |
IUPAC名 |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-[4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H20BrN5O3/c1-15-2-4-16(5-3-15)14-35-19-9-6-17(7-10-19)22-13-23(30-29-22)25(33)32-31-24-20-12-18(27)8-11-21(20)28-26(24)34/h2-13,28,34H,14H2,1H3,(H,29,30) |
InChIキー |
ACPQWQCLTOLEGF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N=NC4=C(NC5=C4C=C(C=C5)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11644689.png)


![Ethyl (2Z)-7-methyl-3-oxo-2-{[1-(prop-2-EN-1-YL)-1H-indol-3-YL]methylidene}-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11644710.png)

![(2Z)-2-(3-chloro-4,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11644716.png)
![N-(4-bromophenyl)-4-[(3-fluorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B11644722.png)


![2-[N-(4-Fluorophenyl)benzenesulfonamido]-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B11644729.png)


![{2-[4-(Diethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}(4-methylphenyl)methanone](/img/structure/B11644760.png)
![diethyl 2-[6-methoxy-2,2-dimethyl-1-(phenoxyacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11644767.png)
